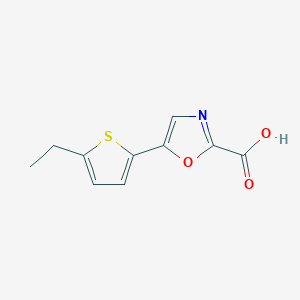
5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid is a heterocyclic compound that features both thiophene and oxazole rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . The process begins with the preparation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety and scalability . The use of stable reagents and packed reactors helps in maintaining consistent product quality and reducing the risk of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more complex oxazole derivatives .
Aplicaciones Científicas De Investigación
5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
5-(Thiophene-2-yl)oxazole: Shares a similar structure but lacks the ethyl group on the thiophene ring.
5-(Methylthiophen-2-yl)oxazole: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in 5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid distinguishes it from other similar compounds. This structural difference can influence the compound’s reactivity and interaction with biological molecules, potentially leading to unique properties and applications .
Propiedades
Fórmula molecular |
C10H9NO3S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
5-(5-ethylthiophen-2-yl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-2-6-3-4-8(15-6)7-5-11-9(14-7)10(12)13/h3-5H,2H2,1H3,(H,12,13) |
Clave InChI |
SMHSWMXUDNIZRP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(S1)C2=CN=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


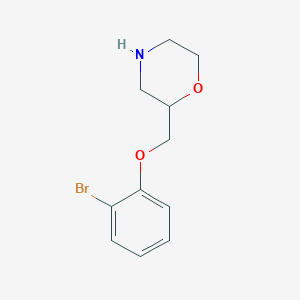
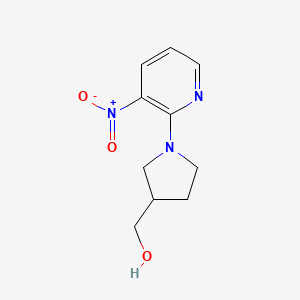



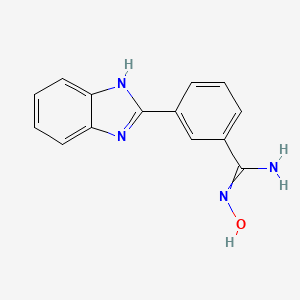


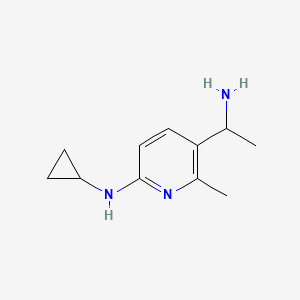



![8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine](/img/structure/B11806189.png)
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B11806192.png)
